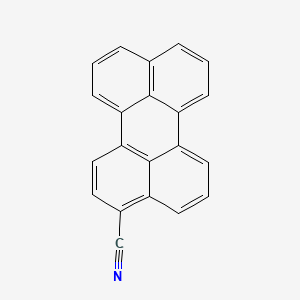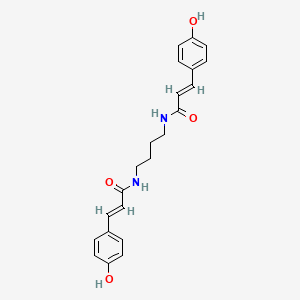
Bis-coumaramidobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-4-coumaroylputrescine is a hydroxycinnamic acid.
Wissenschaftliche Forschungsanwendungen
Bis-coumarin Derivatives and Their Biological Activities
Bis-coumarins have garnered significant interest due to their diverse biological activities. They are known for their ability to form noncovalent interactions with various active sites in organisms. Some bis-coumarins, like dicoumarolum and dicoumarol, have been approved for therapeutic use. Many bis-coumarin derivatives have been synthesized and evaluated for their biological activities, showing potential in areas like antibacterial, anticoagulant, antiinflammatory, antiviral, anti-parasite, and antitumor applications. Their structure-activity relationships are also crucial in understanding their biological potential (Qing-Cheng Ren et al., 2018).
Bis(4-hydroxy-2H-chromen-2-one) Coumarin and Cancer Research
A study explored the effects of bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) on breast cancer cells. The compound demonstrated a selective inhibition of the proliferation of MCF-7 breast cancer cells, while not affecting non-cancerous mammary cells. The treatment induced apoptosis and cell cycle arrest, with changes in the expression of apoptosis-related genes and aromatase gene, pointing towards its potential in cancer therapy (L. Ramdani et al., 2019).
Cytostatic Effects of Hydroxycoumarin OT52 on Lung Cancer
The bis-coumarin OT52 has shown promising effects against non-small cell lung cancer, particularly those with KRAS mutations. It inhibited proliferation, reduced stem-like characteristics, and induced cellular stress and metabolic alterations. OT52 also inhibited STAT3 transactivation, which is linked to cancer cell proliferation, highlighting its potential as an anti-cancer agent (Jin-young Lee et al., 2018).
Bis-Coumarins as Corrosion Inhibitors
Bis-coumarin compounds have been evaluated as corrosion inhibitors for carbon steel in acidic environments. They exhibited mixed-type corrosion inhibition properties, with their efficiency increasing with concentration and temperature. This application showcases the versatility of bis-coumarins in industrial settings (M. El-raouf et al., 2018).
Bis-Coumarins in Medicinal Chemistry
Simple coumarins and their analogues, including bis-coumarins, have been extensively studied for their medicinal properties. They exhibit a range of biological activities, such as antitumor, anti-HIV, and CNS-active effects. Their enzymatic inhibition, antimicrobial, and antioxidant activities are also significant, making them a focus in drug design and research (F. Borges et al., 2005).
Bis-Coumarin Compound in Metabolic Disorder Treatment
The bis-coumarin compound Bis 3 has shown efficacy in ameliorating cognitive disorders and systemic oxidative stress in high-fat diet-induced obesity in mice. It balanced insulin resistance, lipid metabolic disorders, and cognitive disorders, indicating its potential as a therapeutic agent for chronic systemic redox imbalance (Jun Wang et al., 2021).
Eigenschaften
CAS-Nummer |
364048-94-2 |
|---|---|
Produktname |
Bis-coumaramidobutane |
Molekularformel |
C22H24N2O4 |
Molekulargewicht |
380.4 |
IUPAC-Name |
(E)-3-(4-hydroxyphenyl)-N-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C22H24N2O4/c25-19-9-3-17(4-10-19)7-13-21(27)23-15-1-2-16-24-22(28)14-8-18-5-11-20(26)12-6-18/h3-14,25-26H,1-2,15-16H2,(H,23,27)(H,24,28)/b13-7+,14-8+ |
InChI-Schlüssel |
PYVBFDCHJDMSMM-FNCQTZNRSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCNC(=O)C=CC2=CC=C(C=C2)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCNC(=O)C=CC2=CC=C(C=C2)O)O |
Andere CAS-Nummern |
364048-94-2 37946-59-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1655361.png)
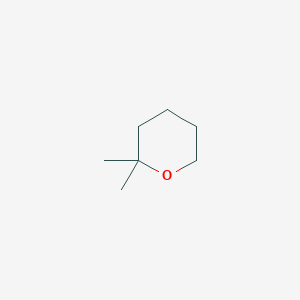
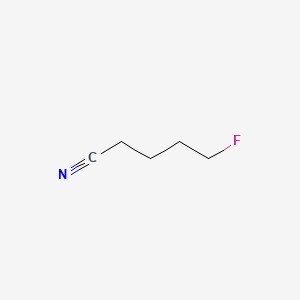

![1-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile](/img/structure/B1655366.png)
![[2-(4-Chlorophenyl)-2-oxoethyl] 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B1655368.png)
![N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B1655371.png)
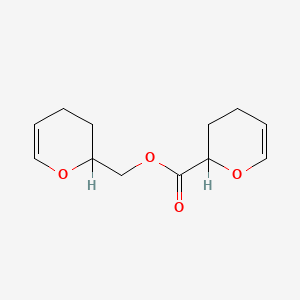
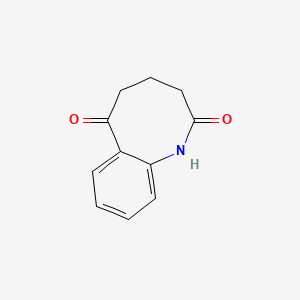
![2-[Benzyl(carbamimidoyl)amino]acetic acid](/img/structure/B1655377.png)
![2,4-Dichloro-1-[(2,4-dichlorophenoxy)methoxy]benzene](/img/structure/B1655378.png)

